Valspodar

Description

Valspodar has been used in trials studying the treatment of Cancer, Sarcoma, Leukemia, Lymphoma, and Breast Cancer, among others.

This compound is an analogue of cyclosporin-A. This compound inhibits p-glycoprotein, the multidrug resistance efflux pump, thereby restoring the retention and activity of some drugs in some drug-resistant tumor cells. This agent also induces caspase-mediated apoptosis. (NCI04)

This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 18 investigational indications.

nonimmunosuppressive cyclosporin analog which is a potent multidrug resistance modifier; 7-10 fold more potent than cyclosporin A; a potent P glycoprotein inhibitor; MW 1215

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDYDFNKCBANTM-QCWCSKBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873386 | |

| Record name | Valspodar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1214.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121584-18-7 | |

| Record name | Valspodar [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121584187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valspodar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valspodar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALSPODAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7ZP55KF3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valspodar's Mechanism of Action in P-glycoprotein Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine D derivative that has been extensively studied as a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibition of P-gp, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of P-glycoprotein Inhibition by this compound

This compound exerts its inhibitory effect on P-glycoprotein through a multifaceted mechanism that involves direct interaction with the transporter, modulation of its ATPase activity, and subsequent blockage of substrate efflux.

Direct Interaction and Binding

This compound exhibits a high affinity for P-glycoprotein, directly binding to the transporter.[4][5] This interaction is believed to be competitive with P-gp substrates, meaning this compound vies for the same or overlapping binding sites within the transmembrane domains of the protein.[6] The high affinity of this compound for P-gp effectively occludes the binding of chemotherapeutic agents and other substrates, preventing their subsequent transport out of the cell.

Modulation of ATPase Activity

The function of P-glycoprotein as an efflux pump is intrinsically linked to its ability to hydrolyze ATP, which provides the necessary energy for conformational changes and substrate transport. This compound significantly impacts this process by inhibiting the ATPase activity of P-gp.

Unlike some first-generation P-gp inhibitors that can stimulate ATPase activity at low concentrations, this compound acts as a potent inhibitor of both the basal and substrate-stimulated ATPase activity. This inhibition of ATP hydrolysis locks the transporter in a conformation that is unable to effectively bind and transport substrates across the cell membrane. Kinetic studies have suggested that this compound acts as a competitive inhibitor with respect to substrate-stimulated ATPase activity. It is important to note that this compound's modulation of ATPase activity does not appear to stem from an interference with ATP binding to the nucleotide-binding domains (NBDs) of P-gp.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data on this compound-P-glycoprotein Interaction

The following tables summarize key quantitative parameters that define the interaction between this compound and P-glycoprotein, providing a basis for comparative analysis and experimental design.

Table 1: Binding Affinity and Transport Kinetics of this compound

| Parameter | Value | Cell/System | Reference |

| Michaelis Constant (Km) for transport | 50 nM | LLC-PK1 cells transfected with MDR1 |

Table 2: Inhibitory Potency of this compound

| Parameter | Value | Substrate | Cell/System | Reference |

| IC50 | 100 nM | Loperamide | MDCK-MDR1 cells | [7] |

| Km for inhibition (accumulation assay) | 118 ± 76 ng/mL | Rhodamine | CD56+ cells | [8] |

| Km for inhibition (efflux assay) | 508 ± 141 ng/mL | Rhodamine | CD56+ cells | [8] |

| IC50 | 0.4 ± 0.02 µM | NSC 279836 | MDA-MB-435mdr cells | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory action of this compound on P-glycoprotein.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of P-gp.

Materials:

-

P-gp-rich membrane vesicles (from Sf9 or mammalian cells)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

-

ATP solution (e.g., 100 mM)

-

This compound stock solution (in DMSO)

-

P-gp substrate (e.g., Verapamil, as a positive control for stimulation)

-

Sodium orthovanadate (Na3VO4) solution (P-gp ATPase inhibitor)

-

Phosphate detection reagent (e.g., BIOMOL Green)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add P-gp membrane vesicles to each well.

-

Add the this compound dilutions to the respective wells. For control wells, add assay buffer with DMSO (vehicle control), a known P-gp substrate (positive control for stimulation), or Na3VO4 (to determine P-gp specific activity).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding ATP to each well to a final concentration of 3-5 mM.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity.

-

Plot the percentage of inhibition of P-gp ATPase activity against the this compound concentration to determine the IC50 value.

Radiolabeled Substrate Transport Assay

This assay directly measures the ability of this compound to inhibit the transport of a radiolabeled P-gp substrate.

Materials:

-

P-gp-overexpressing cells (e.g., MDCK-MDR1) and parental cells

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Radiolabeled P-gp substrate (e.g., [³H]-digoxin, [¹⁴C]-paclitaxel)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed P-gp-overexpressing and parental cells on permeable supports (e.g., Transwell inserts) and culture to form a confluent monolayer.

-

Wash the cell monolayers with transport buffer.

-

Pre-incubate the cells with transport buffer containing various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Add the radiolabeled substrate to the apical (for efflux) or basolateral (for influx) chamber.

-

At various time points, collect samples from the receiver chamber.

-

Measure the radioactivity in the collected samples using a scintillation counter.

-

At the end of the experiment, lyse the cells and measure the intracellular radioactivity.

-

Calculate the apparent permeability (Papp) in both directions (apical to basolateral and basolateral to apical).

-

The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

-

Determine the inhibitory effect of this compound by observing the reduction in the efflux ratio in its presence.

Photoaffinity Labeling

Photoaffinity labeling is used to identify the binding site of this compound on P-gp. This typically requires a photoactivatable analog of this compound.

Materials:

-

P-gp-rich membrane vesicles

-

Photoactivatable, radiolabeled this compound analog

-

UV irradiation source (e.g., 365 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography or phosphorimaging system

Procedure:

-

Incubate P-gp membrane vesicles with the photoactivatable this compound analog in the dark.

-

To determine the specificity of binding, perform parallel incubations with an excess of non-labeled this compound or other P-gp substrates/inhibitors.

-

Expose the samples to UV light to induce covalent cross-linking of the analog to P-gp.

-

Quench any unreacted photoprobes.

-

Separate the membrane proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled P-gp.

-

A reduction in the labeling intensity in the presence of excess non-labeled this compound confirms specific binding.

Conclusion

This compound is a potent and specific inhibitor of P-glycoprotein, acting through a mechanism that involves high-affinity binding and competitive inhibition of substrate-stimulated ATPase activity, ultimately leading to the reversal of multidrug resistance. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate interactions between this compound and P-gp, and to design novel strategies to overcome MDR in clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. P-glycoprotein inhibition using this compound (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Technology evaluation: this compound, Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, this compound (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Valspodar (PSC 833): A Technical Guide to its Application as a Chemosensitizer in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valspodar (PSC 833), a non-immunosuppressive derivative of cyclosporin D, has been extensively investigated as a potent chemosensitizer in cancer research.[1][2] Its primary mechanism of action lies in the specific inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells.[3] This efflux is a major contributor to the phenomenon of multidrug resistance (MDR), a significant obstacle to successful cancer treatment. By blocking P-gp, this compound effectively increases the intracellular concentration of anticancer drugs in resistant cells, thereby restoring their sensitivity to treatment. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Mechanism of Action: Overcoming Multidrug Resistance

This compound functions as a second-generation MDR modulator by directly binding to P-glycoprotein.[4][5] This interaction is believed to interfere with the ATPase activity of the transporter, preventing the conformational changes necessary for drug efflux.[3] The result is an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, such as taxanes (paclitaxel), anthracyclines (doxorubicin), and vinca alkaloids.[6][7] This restoration of drug concentration at the target site can lead to the re-induction of apoptotic pathways that were previously subverted in resistant cells.[6]

dot

Caption: this compound inhibits P-gp, increasing intracellular chemotherapy levels and inducing apoptosis.

Quantitative Data

The efficacy of this compound as a chemosensitizer has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: Preclinical Chemosensitization Data

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal of Resistance (IC50 without this compound / IC50 with this compound) | Reference |

| MCF-7/ADR (Breast Cancer) | Paclitaxel | Not Specified | ~100 | [6] |

| MCF-7/TAX (Breast Cancer) | Paclitaxel | 2 µM | Complete restoration to wild-type sensitivity | [8] |

| MCF-7/DOX (Breast Cancer) | Paclitaxel | 2 µM | Partial restoration | [8] |

| MDA-MB-435mdr | NSC 279836 | Not Specified | Almost complete reversal (IC50 decreases to 0.4±0.02 μM) | [9] |

| SW-620 (Colon Cancer) | Doxorubicin | 400 nM | Significant reduction in doxorubicin IC50 | [9] |

| MDR Human Osteosarcoma Cells | Doxorubicin | Clinically achievable concentrations | Complete reversal of resistant phenotype | [10] |

Table 2: Pharmacokinetic Parameters of this compound

| Study Population | Administration Route | Dose | Clearance (Median) | Key Findings | Reference |

| Refractory Malignancies (n=15) | Intravenous | 1.42 mg/kg/h for 2h, then 0.42 mg/kg/h for 27h | 0.40 ml/min/kg | 20-fold interpatient variability in clearance. | [11] |

| Advanced Solid Tumors | Oral | 5 mg/kg (4 times daily for 12 doses) | Not Specified | Co-administration with paclitaxel requires dose reduction of paclitaxel. | [4][12] |

| Pediatric Acute Leukemia | Not Specified | MTD: 12.5 mg/kg/day | Decreased clearance of mitoxantrone (64%) and etoposide (60%). | [1] | |

| Rats | Intravenous & Oral | Not Specified | Not Specified | Data available for preclinical modeling. | [13] |

Table 3: Summary of Key Clinical Trial Outcomes

| Cancer Type | Phase | Combination Therapy | Key Outcomes | Reference |

| Newly Diagnosed AML (<60 years) | Not Specified | This compound + Daunorubicin, Cytarabine, Etoposide (ADEP) | No improvement in clinical outcomes compared to ADE alone. Increased toxicity in the ADEP arm. | [14] |

| Advanced Solid Tumors | I | This compound + Paclitaxel | Paclitaxel at 70 mg/m² was safely administered with this compound. Limited efficacy led to discontinuation of development. | [4][12] |

| Refractory/Relapsed Pediatric Acute Leukemia | I/II | This compound + Mitoxantrone, Etoposide | MTD of this compound established at 12.5 mg/kg/day with 50% dose-reduced chemotherapy. 3/11 ALL patients had complete responses. | [1] |

| Refractory Malignancies | I | This compound + Doxorubicin, Paclitaxel | Required ~60% dose reductions of doxorubicin and paclitaxel for equivalent myelosuppression. | [15] |

| Recurring or Refractory Multiple Myeloma | III | This compound + Vincristine, Doxorubicin, Dexamethasone (VAD) | Did not improve treatment outcome; higher toxicity in the this compound arm. | [16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound's chemosensitizing effects.

In Vitro Cytotoxicity and Chemosensitization Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[17][18]

-

Drug Treatment: Treat cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).[9] Include wells with this compound alone to confirm its lack of cytotoxicity at the concentration used.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[17]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[18][19]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.[19][20]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with this compound.

dot

Caption: A typical workflow for assessing this compound's chemosensitizing effects in vitro.

P-glycoprotein Function Assessment (Rhodamine 123 Efflux Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.[1][21]

-

Inhibitor Pre-incubation: Pre-incubate the cells with this compound at the desired concentration (or a vehicle control) for a short period (e.g., 15-30 minutes) at 37°C.

-

Dye Loading: Add Rhodamine 123 (final concentration typically 0.1-1 µM) to the cell suspension and incubate for 30-60 minutes at 37°C to allow for dye uptake.[22]

-

Efflux Period: Wash the cells with ice-cold buffer to remove excess dye. Resuspend the cells in fresh, pre-warmed buffer with and without this compound and incubate at 37°C for an efflux period (e.g., 1-2 hours).[21]

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with functional P-gp will efflux the dye, resulting in lower fluorescence. Inhibition of P-gp by this compound will lead to dye retention and higher fluorescence.

-

Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to the control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the chemotherapeutic agent, with or without this compound, for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.25% Triton X-100 in PBS.[23][24]

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) for 60 minutes at 37°C in a humidified chamber.[23]

-

Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using a directly labeled dUTP, proceed to the next step.

-

Counterstaining and Microscopy: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342. Mount the coverslips and visualize the cells using a fluorescence microscope.[23]

-

Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

dot

Caption: this compound-mediated P-gp inhibition leads to apoptosis via increased drug accumulation.

Concluding Remarks

This compound has been a pivotal tool in understanding and combating P-glycoprotein-mediated multidrug resistance. While clinical trials have shown mixed results, often due to pharmacokinetic interactions and toxicities, the preclinical data unequivocally demonstrate its potent chemosensitizing activity.[14][15] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the mechanisms of drug resistance and evaluate novel chemosensitizing agents. The continued study of compounds like this compound is essential for the development of more effective cancer therapies that can overcome the challenge of MDR.

References

- 1. Phase I Study of this compound (PSC-833) with Mitoxantrone and Etoposide in Refractory and Relapsed Pediatric Acute Leukemia: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. TUNEL staining [abcam.com]

- 4. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of specific apoptotic pathways in the restoration of paclitaxel-induced apoptosis by this compound in doxorubicin-resistant MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The reversal of multidrug resistance in multicellular tumor spheroids by SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Reversal of multidrug-resistance using this compound (PSC 833) and doxorubicin in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic study of infusional this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase I Trial of the ABCB1 Inhibitor, Oral this compound, in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. P-glycoprotein inhibition using this compound (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase I trial of doxorubicin, paclitaxel, and this compound (PSC 833), a modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchhub.com [researchhub.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Rise and Fall of a Multidrug Resistance Modulator: A Technical Guide to Valspodar (PSC 833)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valspodar (PSC 833) emerged from the cyclosporin family of compounds as a potent, non-immunosuppressive inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the discovery, development, and eventual clinical challenges of this compound. We delve into its primary mechanism of action in reversing MDR and a secondary, P-gp-independent pathway involving the induction of ceramide synthesis. This document presents a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a thorough understanding of this compound's journey from a promising chemosensitizer to a compound that ultimately fell short of clinical success.

Introduction: The Challenge of Multidrug Resistance and the Dawn of this compound

Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing a broad spectrum of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound (PSC 833) was developed as a second-generation MDR modulator, a derivative of cyclosporin D, designed to inhibit P-gp without the immunosuppressive effects of its parent compound[1]. Its discovery sparked hope for a new paradigm in cancer therapy, where co-administration of this compound with conventional chemotherapeutics could restore sensitivity in resistant tumors.

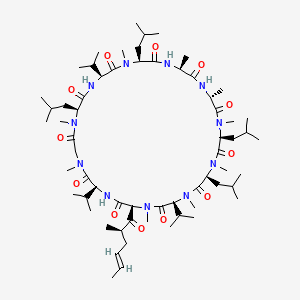

Physicochemical Properties and Structure

This compound is a cyclic undecapeptide with the molecular formula C₆₃H₁₁₁N₁₁O₁₂ and a molecular weight of 1214.6 g/mol . Its structure, a modification of cyclosporin D, confers high affinity for P-gp.

| Property | Value |

| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ |

| Molecular Weight | 1214.6 g/mol |

| IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-((R,E)-2-methyl-3-oxo-4-octenoyl)-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

| CAS Number | 121584-18-7 |

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its cytotoxic and chemosensitizing effects.

Primary Mechanism: P-glycoprotein Inhibition

The principal mechanism of this compound is the direct, high-affinity binding to P-glycoprotein[1]. This interaction is non-competitive with the drug substrate, suggesting that this compound allosterically inhibits the conformational changes required for ATP hydrolysis and subsequent drug efflux. By blocking P-gp, this compound increases the intracellular accumulation and retention of co-administered chemotherapeutic agents in MDR cells, thereby restoring their cytotoxic activity.

References

Valspodar: A Technical Guide to its Non-Immunosuppressive Properties and P-glycoprotein Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valspodar (also known as PSC 833) is a non-immunosuppressive derivative of cyclosporin D developed as a potent and specific inhibitor of P-glycoprotein (P-gp/MDR1).[1][2] Unlike its parent compound, cyclosporin A, this compound was engineered to eliminate immunosuppressive activity, allowing for its investigation as a chemosensitizing agent in oncology.[1][2] Its primary mechanism of action is the direct, high-affinity binding to P-gp, an ATP-dependent efflux pump, thereby blocking its ability to expel chemotherapeutic agents from cancer cells and reversing multidrug resistance (MDR).[2][3] This guide provides an in-depth review of the non-immunosuppressive characteristics of this compound, its mechanism of P-gp inhibition, quantitative data from key experiments, and detailed experimental protocols.

Core Non-Immunosuppressive Properties

A defining feature of this compound is its lack of significant immunosuppressive activity, a characteristic that distinguishes it from calcineurin inhibitors like cyclosporin A and tacrolimus.[2][4]

-

Mechanism of Immunosuppression (Cyclosporin A/Tacrolimus): These agents exert their immunosuppressive effects by forming a complex with intracellular immunophilins (cyclophilin for cyclosporin A). This complex then binds to and inhibits calcineurin, a protein phosphatase.[5][6] Calcineurin inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[7] The inactivation of NFAT leads to a downstream reduction in the production of interleukin-2 (IL-2) and other cytokines, which are critical for T-cell proliferation and activation.[7][8] This blockade of T-cell function is the basis of their clinical use in preventing organ transplant rejection.[9]

-

This compound's Divergence: this compound was specifically designed to avoid this pathway. While it is a cyclosporin analog, its structural modifications prevent it from effectively inhibiting calcineurin.[2][6] Therefore, it does not suppress T-cell activation or cytokine production, making it a suitable candidate for combination with chemotherapy in immunocompetent patients.[1]

References

- 1. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Technology evaluation: this compound, Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PSC-833, a frontier in modulation of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-glycoprotein inhibition using this compound (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that the immunosuppressive effects of FK506 and cyclosporine are identical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclosporine immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Preclinical Efficacy of Valspodar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine analogue that has been extensively investigated as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. By blocking the efflux pump function of P-gp, this compound aims to increase the intracellular concentration of co-administered chemotherapeutic agents in resistant tumor cells, thereby restoring their cytotoxic efficacy. This technical guide provides a comprehensive overview of the in vivo preclinical studies that have evaluated the efficacy of this compound, with a focus on experimental methodologies, quantitative outcomes, and the underlying biological pathways.

Core Mechanism of Action: P-glycoprotein Inhibition

This compound's primary mechanism of action is the direct inhibition of P-glycoprotein, an ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene. In many cancer cells, overexpression of P-gp leads to the active efflux of a broad spectrum of chemotherapeutic drugs, reducing their intracellular concentration and rendering the cells resistant to treatment. This compound binds to P-gp, competitively inhibiting the binding and transport of cytotoxic drugs. This restores the ability of these drugs to accumulate within the cancer cells and exert their therapeutic effects.

Signaling Pathways in P-glycoprotein Mediated Multidrug Resistance

The expression and activity of P-glycoprotein are regulated by complex signaling networks. Understanding these pathways is crucial for contextualizing the action of inhibitors like this compound. Key pathways involved include the PI3K/Akt/NF-κB and MAPK/ERK signaling cascades.[1][2][3][4][5] These pathways can be activated by various stimuli, including growth factors and cellular stress, leading to the transcription and translation of the ABCB1 gene and subsequent P-gp expression on the cell surface.

References

- 1. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Perplexing Role of P-Glycoprotein in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Determining the Optimal Concentration of Valspodar in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC 833) is a non-immunosuppressive cyclosporine D analog that functions as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2][3] By blocking the efflux pump activity of P-gp, this compound can restore or enhance the cytotoxic effects of various chemotherapeutic agents in resistant cancer cell lines.[1][2][4] Determining the optimal concentration of this compound is a critical step in designing in vitro experiments to study its chemosensitizing effects. This document provides detailed protocols and application notes for establishing the optimal working concentration of this compound in your specific cell culture model.

The primary objectives when determining the optimal concentration of this compound are:

-

To identify a concentration that effectively inhibits P-gp without causing significant cytotoxicity on its own.

-

To establish a dose-response curve to understand the concentration-dependent effects of this compound in combination with a cytotoxic agent.

Data Presentation

The following tables summarize the expected quantitative data from experiments designed to determine the optimal concentration of this compound.

Table 1: Cytotoxicity of this compound as a Single Agent

This table is used to determine the concentration range at which this compound itself does not significantly impact cell viability.

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 98 ± 4.8 |

| 0.5 | 97 ± 5.1 |

| 1.0 | 95 ± 4.9 |

| 2.5 | 92 ± 5.5 |

| 5.0 | 88 ± 6.1 |

| 10.0 | 75 ± 7.3 |

Note: Data are hypothetical examples. The optimal non-toxic concentration will be cell-line dependent.

Table 2: Potentiation of Doxorubicin Cytotoxicity by this compound in a Multidrug-Resistant Cell Line

This table illustrates the chemosensitizing effect of a non-toxic concentration of this compound (e.g., 1 µM) on a P-gp substrate chemotherapeutic agent like Doxorubicin.

| Doxorubicin Concentration (nM) | Cell Viability (%) - Doxorubicin Alone (Mean ± SD) | Cell Viability (%) - Doxorubicin + 1 µM this compound (Mean ± SD) |

| 0 | 100 ± 4.5 | 96 ± 5.0 |

| 10 | 95 ± 5.1 | 85 ± 6.2 |

| 50 | 88 ± 6.3 | 65 ± 7.1 |

| 100 | 75 ± 7.0 | 45 ± 5.8 |

| 250 | 60 ± 5.9 | 25 ± 4.9 |

| 500 | 48 ± 6.8 | 15 ± 4.2 |

| 1000 | 35 ± 5.5 | 8 ± 3.1 |

Table 3: IC50 Values for Doxorubicin in the Presence and Absence of this compound

This table provides a clear comparison of the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent with and without this compound, quantifying the reversal of resistance.

| Treatment Condition | IC50 of Doxorubicin (nM) | Fold-Change in IC50 |

| Doxorubicin Alone | 480 | - |

| Doxorubicin + 1 µM this compound | 85 | 5.6 |

Experimental Protocols

Protocol 1: Determining the Intrinsic Cytotoxicity of this compound

This protocol aims to identify the concentration range of this compound that does not induce significant cell death in the target cell line.

Materials:

-

Target cell line (e.g., a multidrug-resistant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 10 µM).[6][7][8]

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for a period that is relevant to your planned co-treatment experiments (e.g., 48-72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).

Protocol 2: Evaluating the Chemosensitizing Effect of this compound

This protocol assesses the ability of a non-toxic concentration of this compound to enhance the cytotoxicity of a chemotherapeutic agent.

Materials:

-

Same materials as in Protocol 1

-

Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)

Procedure:

-

Cell Seeding: Follow step 1 from Protocol 1.

-

Drug Preparation:

-

Prepare a serial dilution of the chemotherapeutic agent in complete culture medium.

-

Prepare another set of serial dilutions of the chemotherapeutic agent in a medium containing the predetermined non-toxic concentration of this compound (from Protocol 1).

-

-

Treatment: Replace the overnight culture medium with the prepared drug solutions. Include controls for the chemotherapeutic agent alone, this compound alone, and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).

-

MTT Assay: Perform the MTT assay as described in steps 5 of Protocol 1.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the dose-response curves for the chemotherapeutic agent with and without this compound.

-

Calculate the IC50 values for the chemotherapeutic agent in both conditions to determine the fold-change in sensitivity.[9]

-

Visualizations

Caption: Experimental workflow for determining optimal this compound concentration.

Caption: this compound inhibits P-glycoprotein-mediated drug efflux.

References

- 1. Facebook [cancer.gov]

- 2. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A reexamination of PSC 833 (this compound) as a cytotoxic agent and in combination with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-modulated chemotherapy in human ovarian cancer cells SK-OV-3 and MDAH-2774 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rhodamine 123 Efflux Assay Using Valspodar as an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][3][4] The Rhodamine 123 (Rh123) efflux assay is a widely used method to assess P-gp activity. Rh123, a fluorescent dye, is a substrate of P-gp and its intracellular accumulation is inversely proportional to P-gp efflux activity.[5][6] Valspodar (also known as PSC 833), a non-immunosuppressive cyclosporin A analog, is a potent and specific inhibitor of P-gp.[7][8] By inhibiting P-gp, this compound increases the intracellular concentration of P-gp substrates like Rh123 and chemotherapeutic agents.[9] This document provides detailed application notes and protocols for performing a Rhodamine 123 efflux assay using this compound as a P-gp inhibitor.

Principle of the Assay

The assay measures the ability of cells to efflux the fluorescent substrate Rhodamine 123. In cells overexpressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence. When these cells are treated with this compound, P-gp is inhibited, leading to the accumulation of Rh123 inside the cells and a corresponding increase in fluorescence. The change in fluorescence intensity is a direct measure of the P-gp inhibitory activity of this compound.

P-glycoprotein Mediated Efflux and Inhibition by this compound

P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell.[3][10] This process reduces the intracellular concentration of cytotoxic drugs, leading to multidrug resistance.[2] this compound acts as a competitive or non-competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of its substrates.[8]

P-gp mediated efflux of Rhodamine 123 and its inhibition by this compound.

Experimental Workflow

The general workflow for the Rhodamine 123 efflux assay involves cell preparation, loading with Rhodamine 123 in the presence or absence of this compound, an efflux period, and subsequent measurement of intracellular fluorescence.

Experimental workflow for the Rhodamine 123 efflux assay.

Detailed Protocols

Materials and Reagents:

-

P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and a parental control cell line (e.g., MCF7, K562)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Rhodamine 123 (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer or fluorescence plate reader

Protocol 1: Rhodamine 123 Accumulation Assay (Flow Cytometry)

-

Cell Preparation:

-

Seed P-gp overexpressing and parental cells in 6-well plates and grow to 70-80% confluency.

-

On the day of the experiment, harvest the cells using trypsin-EDTA (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

-

Wash the cells once with ice-cold PBS and resuspend in fresh, serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibitor and Dye Treatment:

-

Prepare different concentrations of this compound in serum-free medium. A typical concentration range is 0.1 to 10 µM.[7]

-

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

-

Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the respective tubes and pre-incubate for 30 minutes at 37°C.

-

Add Rhodamine 123 to a final concentration of 1-5 µM.[6]

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and Fluorescence Measurement:

-

After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

Analyze the cells immediately on a flow cytometer, using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Record the mean fluorescence intensity (MFI) for each sample.

-

Protocol 2: Rhodamine 123 Efflux Assay (Fluorescence Plate Reader)

-

Cell Preparation:

-

Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells once with PBS.

-

Add 100 µL of medium containing 5 µM Rhodamine 123 to each well.

-

Incubate for 1 hour at 37°C in the dark to allow for dye uptake.

-

-

Efflux and Inhibition:

-

After the loading period, remove the Rhodamine 123 solution and wash the cells twice with PBS.

-

Add 100 µL of fresh medium containing different concentrations of this compound (or vehicle control) to the wells.

-

Incubate for 1-2 hours at 37°C to allow for efflux.

-

-

Fluorescence Measurement:

-

After the efflux period, remove the medium and wash the cells once with PBS.

-

Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature to lyse the cells.

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Presentation and Analysis

The results can be presented as the mean fluorescence intensity (MFI) or as a percentage of the control (cells treated with Rhodamine 123 alone). The P-gp inhibitory activity of this compound can be quantified by calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation or a 50% reduction in its efflux.

Table 1: Representative Quantitative Data for Rhodamine 123 Efflux Assay with this compound

| Parameter | Cell Line | Rhodamine 123 Concentration | This compound Concentration | Observed Effect | Reference |

| IC50 of this compound | MDA-MB-435mdr | Not Specified | Pretreatment | Decreased IC50 of another drug | [7] |

| Effective Concentration | P-gp-positive AML cells | Not Specified | 10 mg/kg (in vivo) | Increased intracellular daunorubicin | [9] |

| Typical Rh123 Concentration | MCF7R | 5.25 µM | Various | Increased Rh123 accumulation | [6] |

| This compound Concentration for Inhibition | Pgp-expressing cells | Not Specified | 2.5 µM | Blocked Rh123 efflux | [11] |

Troubleshooting and Considerations

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal results.

-

Dye Concentration: The optimal concentration of Rhodamine 123 may vary between cell lines and should be determined empirically. High concentrations can be toxic.[12]

-

Incubation Times: Incubation times for dye loading and efflux should be optimized for each cell line.

-

Controls: Always include a parental cell line (low P-gp expression) as a negative control and a known P-gp inhibitor (like Verapamil or Cyclosporin A) as a positive control.[13][14]

-

Fluorescence Quenching: Be aware of potential fluorescence quenching by test compounds.

-

This compound Cytotoxicity: At higher concentrations, this compound itself may exhibit some cytotoxicity. It is advisable to perform a cytotoxicity assay to determine the non-toxic concentration range for the cell line being used.[7]

Conclusion

The Rhodamine 123 efflux assay using this compound as an inhibitor is a robust and reliable method for studying P-gp function and for screening potential MDR reversal agents. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of cancer biology and drug development. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in Understanding the Mechanism of P-Glycoprotein-mediated Drug Efflux - ProQuest [proquest.com]

- 4. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]

- 5. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-Glycoprotein inhibitor this compound (PSC 833) increases the intracellular concentrations of daunorubicin in vivo in patients with P-glycoprotein-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Utilizing Valspodar in ABCB1 Overexpressing Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp).[1][2][3][4] ABCB1 functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4] Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D analog that acts as a second-generation inhibitor of ABCB1.[5] By directly binding to P-glycoprotein, this compound competitively inhibits the efflux of cytotoxic drugs, thus restoring their intracellular concentration and resensitizing resistant cancer cells to chemotherapy.[5][6]

These application notes provide a comprehensive guide for the use of this compound in in vitro studies involving ABCB1-overexpressing cell lines. Detailed protocols for assessing the reversal of multidrug resistance, determining cytotoxicity, and evaluating drug accumulation are provided, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Mechanism of Action of this compound

This compound functions by directly interacting with the ABCB1 transporter. This interaction is believed to occur at the drug-binding site, thereby competitively inhibiting the binding and subsequent efflux of chemotherapeutic substrates. This leads to an increased intracellular accumulation of the anticancer drug, allowing it to reach its therapeutic target and induce cytotoxicity in resistant cells.

Caption: Mechanism of this compound-mediated inhibition of ABCB1.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Reversing ABCB1-Mediated Multidrug Resistance

| Cell Line | Chemotherapeutic Agent | IC50 without this compound (nM) | IC50 with this compound (nM) | This compound Concentration (µM) | Fold Reversal | Reference |

| DU145 DTXR | Docetaxel | 388 | ~5.9 | 0.05 (Elacridar) | ~65.8 | [7] |

| PC-3 DTXR | Docetaxel | 305 | ~8.2 | 0.05 (Elacridar) | ~37.2 | [7] |

| MDA-MB-435mdr | NSC 279836 | >10 µM | 0.4 ± 0.02 µM | Not Specified | >25 | MedChemExpress Data |

| T47D/TAMR-6 | Doxorubicin | Not Specified | Significantly Decreased | 0.25 - 0.75 µg/mL | Not Quantified | MedChemExpress Data |

| Human Osteosarcoma Cells | Doxorubicin | Resistant | Sensitive | Clinically achievable | Complete Reversal | [1] |

Note: Data for Elacridar, another potent ABCB1 inhibitor, is included to provide a comparative context for the reversal of resistance.

Experimental Protocols

Assessment of Cytotoxicity and Reversal of Resistance (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a chemotherapeutic agent in the presence and absence of this compound and to quantify the reversal of resistance.

Materials:

-

ABCB1-overexpressing and parental (sensitive) cell lines

-

Complete cell culture medium

-

This compound (PSC 833)

-

Chemotherapeutic agent of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent in culture medium.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations. It is crucial to first determine a non-toxic concentration of this compound.

-

Add 50 µL of the chemotherapeutic agent dilutions to the appropriate wells.

-

Add 50 µL of the this compound solution (or vehicle control) to the appropriate wells. The final volume in each well should be 200 µL.

-

Include wells with cells and medium only (no drug, no this compound) as a negative control and wells with medium only as a blank.

-

Incubate the plate for 48-72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

-

The Fold Reversal (FR) is calculated as: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + this compound.

-

Caption: Workflow for the MTT cytotoxicity assay.

Assessment of ABCB1 Function (Rhodamine 123 Efflux Assay)

This protocol measures the efflux activity of ABCB1 by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123. Inhibition of ABCB1 by this compound will lead to increased intracellular fluorescence.

Materials:

-

ABCB1-overexpressing and parental cell lines

-

Complete cell culture medium

-

This compound (PSC 833)

-

Rhodamine 123

-

Propidium Iodide (PI) for viability staining (optional)

-

Flow cytometer or fluorescence plate reader

-

96-well plates (black-walled for fluorescence reading) or FACS tubes

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in culture medium.[9]

-

-

Inhibitor Pre-incubation:

-

Aliquot the cell suspension into FACS tubes or wells of a black-walled 96-well plate.

-

Add this compound at the desired concentration (and a vehicle control) to the respective tubes/wells.

-

Incubate for 30 minutes at 37°C.

-

-

Rhodamine 123 Loading:

-

Efflux:

-

Data Acquisition:

-

Place the samples on ice to stop the efflux.

-

Analyze the intracellular fluorescence using a flow cytometer (typically on the FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

-

If using flow cytometry, PI can be added to exclude dead cells.

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for each sample.

-

Compare the MFI of this compound-treated cells to the vehicle-treated control in the ABCB1-overexpressing cell line. An increase in MFI indicates inhibition of efflux.

-

The parental cell line should exhibit high fluorescence with or without this compound, serving as a positive control for accumulation.

-

Caption: Workflow for the Rhodamine 123 efflux assay.

Determination of ABCB1 Expression (Western Blot)

This protocol is used to confirm and compare the expression levels of ABCB1 protein in different cell lines.

Materials:

-

Cell lysates from ABCB1-overexpressing and parental cell lines

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ABCB1/P-glycoprotein (e.g., C219)

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Note: For optimal detection of ABCB1, some protocols recommend avoiding boiling the sample after lysis.[2]

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ABCB1 antibody (e.g., at a 1:500-1:1000 dilution) overnight at 4°C.[2]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ABCB1 band intensity to the loading control.

-

Compare the normalized ABCB1 expression levels between the resistant and parental cell lines.

-

Conclusion

This compound is a valuable tool for investigating and overcoming ABCB1-mediated multidrug resistance in vitro. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of this compound in sensitizing resistant cancer cells to various chemotherapeutic agents. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanisms of drug resistance and the potential of ABCB1 inhibitors in cancer therapy.

References

- 1. Reversal of multidrug-resistance using this compound (PSC 833) and doxorubicin in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P glycoprotein antibody (22336-1-AP) | Proteintech [ptglab.com]

- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Phase I trial of the ABCB1 inhibitor, oral this compound, in combination with paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Application Notes: Valspodar (PSC-833) Preparation and Solubility in DMSO for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC-833) is a non-immunosuppressive analog of cyclosporin D that functions as a potent and selective inhibitor of P-glycoprotein (P-gp, also known as ABCB1).[1][2][3] P-glycoprotein is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[1] By inhibiting this pump, this compound can increase the intracellular concentration of these agents, thereby restoring or enhancing their cytotoxic effects in resistant tumor cells.[4][5] These application notes provide detailed protocols for the preparation of this compound solutions in DMSO for use in in vitro cell culture experiments.

Physicochemical and Solubility Data

This compound is a white solid with limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[6] It is crucial to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ |

| Molecular Weight | 1214.62 g/mol [7][8] |

| CAS Number | 121584-18-7[8][9] |

| Appearance | White solid[6] |

| Purity | >94-98% (Varies by supplier)[6][9] |

Table 2: Reported Solubility of this compound in DMSO

| Solubility | Molar Equivalent | Source | Notes |

| 4 mM | ~4.86 mg/mL | Abcam[9] | |

| 90 mg/mL | 74.10 mM | TargetMol[7] | Sonication is recommended[7] |

| 100 mg/mL | 82.33 mM | MedchemExpress[8] | Ultrasonic assistance is needed[8] |

Note: The significant variation in reported solubility may depend on the purity of the compound, the specific lot, and the dissolution method (e.g., temperature, sonication time).

Storage and Stability

Proper storage of this compound in both solid and solution form is critical to maintain its activity.

Table 3: Storage Recommendations for this compound

| Form | Storage Temperature | Recommended Duration | Source |

| Solid Powder | -20°C | Up to 3 years[7][8] | Store under desiccating conditions[9] |

| In DMSO | -80°C | 6 months to 1 year[7][8][10] | Recommended for long-term storage |

| In DMSO | -20°C | Up to 1 month[8][10] | Suitable for short-term storage |

Important: To ensure product efficacy, always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

-

This compound (solid powder)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. If the powder is adhered to the vial walls, centrifuge it briefly at a low speed (e.g., 3000 rpm for 1-2 minutes) to collect it at the bottom.[7]

-

Calculation: Calculate the required mass of this compound using its molecular weight (1214.62 g/mol ). To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 1214.62 g/mol x 1000 mg/g = 12.15 mg

-

-

Weighing: Carefully weigh out the calculated mass (e.g., 12.15 mg) of this compound powder and place it in a sterile tube.

-

Dissolution: Add the corresponding volume of DMSO (e.g., 1 mL for 12.15 mg) to the tube.

-

Solubilization: Cap the tube tightly and vortex thoroughly. To ensure complete dissolution, sonicate the solution in a water bath until it becomes clear.[7][8] Gentle warming to 37°C may also aid dissolution.

-

Aliquoting and Storage: Once fully dissolved, dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in cryovials. Store the aliquots at -80°C for long-term stability.[10][11]

Caption: A flowchart of the key steps for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) sterile complete cell culture medium

-

Sterile pipette tips and tubes

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

-

Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate pipetting, perform a serial dilution. For example, to achieve a final concentration of 1 µM:

-

First, dilute the 10 mM stock 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock into 198 µL of medium).

-

Gently mix by pipetting up and down.

-

-

Final Dilution: Add the required volume of the intermediate solution to your cell culture plate wells to achieve the final desired concentration. For example, to get a 1 µM final concentration in a well containing 1 mL of cells and medium, add 10 µL of the 100 µM intermediate solution.

-

Control Group: Always include a vehicle control in your experiment. This should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.[11] The final DMSO concentration should ideally be kept below 0.5% to minimize cytotoxicity.[11]

-

Precipitation Note: If precipitation is observed upon dilution in the aqueous culture medium, it is recommended to pre-warm both the stock solution and the medium to 37°C before mixing.[7] A stepwise dilution is also advised to mitigate this issue.[7][11]

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein efflux pump. In multidrug-resistant cancer cells, P-gp is often overexpressed and uses ATP hydrolysis to pump chemotherapeutic drugs out of the cell, lowering their intracellular concentration and thus their efficacy. This compound binds to P-gp, blocking its transport function.[1] This leads to the accumulation of co-administered chemotherapy drugs inside the cancer cell, restoring their ability to reach their therapeutic targets and induce cell death, often through apoptosis.[5]

Caption: this compound inhibits the P-gp pump, leading to chemotherapy drug accumulation and cell death.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. P-Glycoprotein inhibitor this compound (PSC 833) increases the intracellular concentrations of daunorubicin in vivo in patients with P-glycoprotein-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. This compound (PSC 833) | P-glycoprotein Inhibitor | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound (PSC-833), P-glycoprotein inhibitor (CAS 121584-18-7) | Abcam [abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Long-Term Cell Culture Experiments with Valspodar

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D analog that functions as a highly selective inhibitor of P-glycoprotein (P-gp/MDR1).[1][2] P-glycoprotein is an ATP-dependent efflux pump that is a key player in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4] this compound's ability to block this efflux mechanism makes it a valuable tool in cancer research and drug development to investigate the reversal of MDR and to sensitize cancer cells to chemotherapy.

Long-term cell culture experiments are crucial for understanding the sustained effects of P-gp inhibition by this compound on cellular behavior, drug resistance profiles, and potential adaptive mechanisms. However, the stability of small molecules like this compound in cell culture media over extended periods is a critical factor that can significantly impact the interpretation of experimental results. These application notes provide detailed protocols for conducting long-term cell culture experiments with this compound, with a strong emphasis on assessing and maintaining its stability.

Data Presentation

This compound Physicochemical and Storage Properties

| Property | Value | Reference |

| Molecular Formula | C₆₃H₁₁₁N₁₁O₁₂ | [5] |

| Molecular Weight | 1214.62 g/mol | [5] |

| Appearance | White to beige powder | [5] |

| Storage of Powder | Desiccated at -20°C | [5] |

| Purity (HPLC) | ≥98% | [5] |

This compound Stock Solution Stability

| Storage Temperature | Duration | Reference |

| -20°C | 1 month | [6] |

| -80°C | 6 months | [6] |

Note: It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which will be used for subsequent dilutions in cell culture media.

Materials:

-

This compound powder (≥98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

In a sterile environment (e.g., a laminar flow hood), prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.215 mg of this compound in 1 mL of DMSO.

-

Gently vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments (e.g., 10-50 µL).

-